Alverine tartrate is a pharmaceutical compound primarily used as an antispasmodic agent. It is derived from alverine, which is known for its muscle-relaxing properties, particularly in the gastrointestinal tract. Alverine tartrate is often utilized in the treatment of conditions such as irritable bowel syndrome and other gastrointestinal disorders that involve spasms. The compound is classified under the category of smooth muscle relaxants, which work by inhibiting muscle contractions.
Alverine tartrate is synthesized from alverine, which can be obtained from various chemical precursors through synthetic pathways. The primary source of alverine itself includes the reaction of specific organic compounds, such as phenylpropanol, which can be further processed to yield alverine tartrate.
Alverine tartrate is classified as an antispasmodic medication. Its mechanism of action involves the relaxation of smooth muscles, making it beneficial for treating spastic conditions in the digestive system. It falls under the broader category of muscle relaxants and has been included in various pharmacopoeias due to its therapeutic significance.
The synthesis of alverine tartrate typically involves several steps starting from phenylpropanol. A notable method includes bromination to produce 3-phenyl bromopropane, followed by reactions with ethylamine to form ethylamphetamine. Subsequent reactions lead to the formation of diphenyl propyl ethylamine, which is then reacted with citric acid to produce alverine citrate or tartrate as the final product .
The molecular formula of alverine tartrate is . Its structure consists of a complex arrangement that includes a phenolic core and an ethylene bridge, contributing to its pharmacological properties.
Alverine tartrate can participate in various chemical reactions typical for amines and carboxylic acids. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of alverine and tartaric acid.
Alverine tartrate acts primarily by inhibiting calcium influx into smooth muscle cells, leading to relaxation of these muscles. This action reduces spasms in the gastrointestinal tract.
Alverine tartrate is primarily utilized in the pharmaceutical industry for treating gastrointestinal disorders. Its applications include:
Alverine tartrate (Chemical name: N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine hydrogen tartrate) is an organic salt formed by the reaction of the tertiary amine alverine base with tartaric acid. Its molecular formula is C₂₄H₃₃NO₆, with a molecular weight of 431.53 g/mol [1] [9]. The compound crystallizes as a white to off-white powder, typically exhibiting a melting point range of 100–105°C. It is moderately soluble in water (approximately 10–20 mg/mL) and ethanol but shows limited solubility in nonpolar solvents like dichloromethane or hexane [5] [9]. The tartrate salt form enhances the compound's crystallinity and stability compared to the free base, which is an oily liquid at room temperature. The presence of two chiral centers in tartaric acid may lead to diastereomeric forms, though pharmacological activity remains consistent across stereoisomers due to alverine's symmetric structure [2].
Table 1: Physicochemical Properties of Alverine Tartrate
Property | Value/Description |
---|---|
Molecular Formula | C₂₄H₃₃NO₆ |
Molecular Weight | 431.53 g/mol |
Appearance | White crystalline powder |
Solubility in Water | ~15 mg/mL (20°C) |
Melting Point | 100–105°C |
Ionization Constant (pKa) | 9.8 (tertiary amine) |
Partition Coefficient (LogP) | 4.2 (base form) |
Alverine tartrate is synthesized via a two-step process:
C₆H₅(CH₂)₃NHCH₂CH₃ + Br(CH₂)₃C₆H₅ → C₆H₅(CH₂)₃N(CH₂CH₃)(CH₂)₃C₆H₅ + HBr
Alverine itself lacks chiral centers, but tartaric acid introduces diastereomeric complexity. Industrial processes typically use racemic tartaric acid, producing a mixture of (R,R)- and (S,S)-tartrate diastereomers. Studies confirm equivalent pharmacological activity between these forms due to alverine’s flexible alkyl chain geometry [2].
Alverine tartrate exhibits dual pharmacodynamic actions:
Table 2: Receptor Affinity Profile of Alverine
Receptor/Target | Affinity (Ki or IC₅₀) | Functional Effect |
---|---|---|
5-HT₁A | 110 nM | Antagonism |
L-type Ca²⁺ Channel | 0.8 μM | Inhibition of inactivation |
β₃-Adrenoceptor | 5.2 μM | Agonism (minor) |
α₁-Adrenoceptor | >10 μM | No significant activity |
M₃ Muscarinic | >30 μM | No significant activity |
Alverine citrate (C₂₆H₃₅NO₇, MW: 473.56 g/mol) and tartrate salts differ significantly in physicochemical and formulation properties:
Table 3: Comparison of Alverine Salt Formulations
Property | Alverine Tartrate | Alverine Citrate |
---|---|---|
Molecular Weight | 431.53 g/mol | 473.56 g/mol |
Aqueous Solubility | 15 mg/mL (20°C) | 35 mg/mL (20°C) |
Melting Point | 100–105°C | 95–100°C |
Crystallization Yield | >85% | 70–75% |
Stability | High (decomp. >150°C) | Moderate (decomp. ~130°C) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7